molecular formula C12H12N4O3S B5708750 Ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate CAS No. 5857-14-7

Ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B5708750
CAS No.: 5857-14-7
M. Wt: 292.32 g/mol
InChI Key: UXSHHFPUCBARLA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a phenylcarbamoyl amino group at position 5 and an ethyl ester at position 2. Its molecular formula is C₁₂H₁₁N₃O₃S, with a molar mass of 285.30 g/mol . The compound is a derivative of ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate (CAS 6440-02-4), a known pharmaceutical intermediate .

Synthesis
The compound can be synthesized via a multi-step process:

Bromination: Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate reacts with ortho-phenylenediamine in DMF to yield ethyl 5-[(2-aminophenyl)amino]-1,2,3-thiadiazole-4-carboxylate (76% yield) .

Dimroth Rearrangement: Treatment with a mild base induces rearrangement to a 5-mercapto-1,2,3-triazole intermediate (93% yield) .

Functionalization: Further reactions with phenyl isocyanate introduce the phenylcarbamoyl group .

Applications
The compound serves as a precursor for bioactive molecules, particularly in antimicrobial and anti-inflammatory drug discovery . Its structural features, such as the thiadiazole ring and carbamoyl group, contribute to interactions with biological targets like enzymes and receptors .

Properties

IUPAC Name

ethyl 5-(phenylcarbamoylamino)thiadiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S/c1-2-19-11(17)9-10(20-16-15-9)14-12(18)13-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSHHFPUCBARLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN=N1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354862
Record name ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5857-14-7
Record name ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of ethyl 2-[(phenylcarbamoyl)amino]-2-thioxoacetate with hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired thiadiazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key derivatives of ethyl 1,2,3-thiadiazole-4-carboxylate:

Compound Name Substituents/Modifications Molecular Formula Molar Mass (g/mol) Key Properties/Activities Reference
Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate -NH₂ at position 5 C₅H₇N₃O₂S 173.19 Pharmaceutical intermediate; insoluble in water; mp 123–125°C
Ethyl 5-phenoxycarbonylamino-1,2,3-thiadiazole-4-carboxylate Phenoxycarbonyl group at position 5 C₁₂H₁₁N₃O₄S 317.30 Enhanced lipophilicity; potential enzyme inhibitor
Isopropyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate Sulfonyl and chlorophenyl groups at position 5 C₁₂H₁₁ClN₂O₄S₂ 346.81 Improved metabolic stability; used in agrochemical research
Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate Triazole core with benzamido and phenyl groups C₁₈H₁₈N₄O₄ 366.37 Broad-spectrum bioactivity (anticancer, antiviral); hydrogen-bonding interactions
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Thiazole core with CF₃ and methylphenyl groups C₁₄H₁₂F₃N₂O₂S 329.32 High electronegativity; targets inflammatory pathways

Key Comparisons

Bioactivity

  • Thiadiazole vs. Triazole Derivatives : Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate exhibits broader bioactivity (anticancer, antiviral) compared to thiadiazole analogues, likely due to the triazole ring's ability to form hydrogen bonds with enzymes like acetylcholinesterase . In contrast, thiadiazole derivatives (e.g., the target compound) show specificity for bacterial targets, possibly due to sulfur’s role in disrupting microbial membranes .
  • Substituent Effects : The phenylcarbamoyl group in the target compound enhances binding to hydrophobic enzyme pockets, while sulfonyl groups (e.g., in Isopropyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate) improve metabolic stability by resisting oxidative degradation .

Synthetic Yields The target compound achieves a 76% yield in the bromination step , outperforming triazole derivatives synthesized via cyclocondensation (37–68% yields) . However, phenoxycarbonyl analogues require harsher conditions (e.g., CS₂/KOH in ethanol) and show lower yields (49–71%) .

Physicochemical Properties Solubility: The phenylcarbamoyl group reduces water solubility compared to the amino-substituted parent compound (C₅H₇N₃O₂S) . Thermal Stability: Thiadiazoles generally exhibit higher melting points (e.g., 123–125°C for the amino derivative ) than thiazoles (e.g., 114–115°C for ethyl 5-[(E)-2-(dimethylamino)ethenyl]-1,2,3-thiadiazole-4-carboxylate ).

Applications Pharmaceuticals: The target compound and its amino precursor are intermediates in antimicrobial agents , while triazole derivatives are prioritized for CNS-targeting drugs (e.g., Alzheimer’s disease) due to their ability to cross the blood-brain barrier . Agrochemicals: Sulfonyl- and chlorophenyl-substituted thiadiazoles are explored as fungicides and herbicides .

Research Findings and Trends

  • Structure-Activity Relationships (SAR) : The phenylcarbamoyl group’s electron-withdrawing nature enhances thiadiazole reactivity in nucleophilic substitutions, making it a versatile scaffold for drug discovery .
  • Synthetic Innovation: Recent advances use microwave-assisted synthesis to reduce reaction times for thiadiazole derivatives (e.g., from 6 hours to 30 minutes) , though scalability remains a challenge.

Biological Activity

Ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, synthesis methods, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a thiadiazole ring, a phenylcarbamoyl group, and an ethyl ester functionality. Its molecular formula is C12H11N3O4SC_{12}H_{11}N_{3}O_{4}S with a molecular weight of approximately 293.30 g/mol. The structural features contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC12H11N3O4SC_{12}H_{11}N_{3}O_{4}S
Molecular Weight293.30 g/mol
Melting Point153-155 °C
CAS Number2037-81-2

Anticancer Properties

Research indicates that compounds containing thiadiazole moieties exhibit significant anticancer properties. This compound has shown promising cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : The compound demonstrated an IC₅₀ value of approximately 5.85 µM, indicating considerable inhibitory activity against cell proliferation.
  • A549 (lung cancer) : Significant growth inhibition was observed with IC₅₀ values ranging from 21.3 ± 4.1 µM to 28.3 ± 5.1 µM in various studies.

These findings suggest that modifications in the substituents on the thiadiazole ring can enhance efficacy against specific cancer types .

Antibacterial and Antifungal Activities

This compound also exhibits antibacterial and antifungal activities. Studies have highlighted its effectiveness against several bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action may involve the inhibition of essential metabolic pathways within microbial cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-phenyl-2-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylateContains a thiazole ringDifferent heterocyclic structure
Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylateLacks the phenylcarbamoyl groupSimpler structure with fewer functional groups
Ethyl 5-(formamidothio)-1,2,3-thiadiazole-4-carboxylateContains a formamidothio groupVariation in functional groups affecting activity

These variations illustrate how structural differences can significantly impact biological properties and therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the thiadiazole ring through cyclization reactions.
  • Introduction of the phenylcarbamoyl group using coupling reactions.
  • Esterification to obtain the final ethyl ester derivative.

These synthetic routes demonstrate the compound's complexity and potential for further modifications.

Case Studies and Research Findings

Recent studies have focused on the interactions of this compound with biological targets:

  • Molecular Docking Studies : These studies revealed potential binding sites on enzymes involved in metabolic pathways, which may lead to inhibition or modulation of enzyme activity crucial for therapeutic effects.

Notable Research Findings

A study published in MDPI highlighted that derivatives of this compound exhibited IC₅₀ values comparable to standard anticancer drugs such as doxorubicin . Another investigation demonstrated significant inhibitory effects against human carbonic anhydrase isozymes .

Q & A

Q. Q1. What are the key synthetic pathways for preparing Ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate?

The synthesis typically involves multi-step heterocyclic reactions. A common route begins with ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate, which reacts with hydrazine to form a hydrazone intermediate. Cyclization under controlled conditions (e.g., using PCl₅ in ethanol) yields the final product. Alternative methods may employ thiadiazole ring formation via condensation of thiourea derivatives with α-ketoesters . Key Steps :

  • Hydrazone formation at 60–80°C in ethanol.
  • Cyclization with PCl₅ or POCl₃ at reflux.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane).

Basic Structural Confirmation

Q. Q2. How can researchers confirm the molecular structure and purity of this compound?

Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify functional groups (e.g., phenylcarbamoyl at δ 7.2–7.5 ppm, ester carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns.
  • TLC Monitoring : Use of ethyl acetate/hexane (1:3) to track reaction progress .

Advanced Structural Analysis

Q. Q3. What crystallographic techniques are used to resolve its 3D structure?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL software refines the structure. Key parameters:

  • Hydrogen Bonding : Intermolecular N–H···O bonds stabilize the crystal lattice.
  • Torsion Angles : Dihedral angles between thiadiazole and phenyl rings (e.g., 84.59° in analogous structures) .
    Example Workflow :

Crystallize from ethyl acetate.

Collect data at 100 K (Mo-Kα radiation).

Refine using SHELXL-2018/3 with R₁ < 0.05 .

Data Contradiction Analysis

Q. Q4. How should researchers address discrepancies in reported synthetic yields?

Approach :

  • Parameter Optimization : Compare solvent polarity (ethanol vs. DMF), temperature (reflux vs. microwave), and catalyst use (e.g., triethylamine).
  • Case Study : reports 70% yield with PCl₅, while achieves 37% via malononitrile condensation. Resolution: Optimize stoichiometry (1.2 eq. PCl₅) and reaction time (6–8 hours) .

Biological Interaction Studies

Q. Q5. What methodologies assess its interaction with biological targets?

Advanced Protocols :

  • Enzyme Assays : Measure IC₅₀ against kinases or proteases using fluorescence polarization.
  • Molecular Docking : AutoDock Vina to predict binding modes with active sites (e.g., ATP-binding pockets).
  • SAR Analysis : Modify the phenylcarbamoyl group to enhance selectivity (e.g., fluorophenyl analogs in ) .

Reaction Optimization

Q. Q6. How can reaction conditions be optimized for scale-up synthesis?

Strategies :

  • Solvent Screening : Ethanol/water mixtures improve solubility and reduce side reactions .
  • Catalyst-Free Routes : Avoid PCl₅ by using microwave-assisted cyclization (120°C, 30 min).
  • Continuous Flow Reactors : Enhance reproducibility for multi-gram synthesis .

Safety and Handling

Q. Q7. What are the safety protocols for handling this compound?

Guidelines :

  • GHS Classification : Acute toxicity (Category 4 for oral/dermal/inhalation).
  • PPE : Gloves, lab coat, and fume hood for powder handling.
  • Storage : 2–8°C in airtight containers (avoid moisture) .

Advanced Structure-Activity Relationship (SAR)

Q. Q8. How do substituents influence bioactivity?

Case Comparisons :

Substituent Effect Reference
4-FluorophenylEnhanced enzyme inhibition
4-NitrophenylIncreased cytotoxicity
Methoxy groupsImproved solubility

Method : Synthesize analogs via Ullmann coupling or SNAr reactions, then validate via HPLC purity checks (>98%) .

Tables

Q. Table 1. Comparative Synthetic Routes

MethodYield (%)ConditionsReference
Hydrazone cyclization70PCl₅, ethanol, reflux
Malononitrile condensation371,4-dioxane, reflux
Microwave-assisted85120°C, 30 min

Q. Table 2. Key Spectral Data

TechniqueKey SignalsReference
¹H NMR (400 MHz)δ 1.35 (t, CH₃), 4.40 (q, CH₂)
HRMS[M+H]⁺ 323.0521 (calc. 323.0524)

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